Ac4GalNAlk

Metabolic Oligosaccharide Engineering Bioorthogonal Chemistry Glycoproteomics

Ac4GalNAlk is an alkyne-tagged metabolic chemical reporter specifically for probing mucin-type O-linked glycosylation. Its weak activation in native cells due to the AGX1 bottleneck requires mut-AGX1 expression for robust labeling, distinguishing it from Ac4GalNAz or Ac4GlcNAlk. For cell-specific glycoproteomics in BOCTAG platforms, use at 50 µM. Ensure experimental success by ordering ≥98% pure Ac4GalNAlk.

Molecular Formula C19H25NO10
Molecular Weight 427.4 g/mol
Cat. No. B15137719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc4GalNAlk
Molecular FormulaC19H25NO10
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1
InChIKeyPODQGPKRSTUNAT-ILNABNIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac4GalNAlk: Metabolic Oligosaccharide Engineering Reagent for Alkyne-Tagged Glycoprotein Labeling


Ac4GalNAlk (N-(4-pentynoyl)-galactosamine tetraacylated) is a peracetylated, alkyne-bearing metabolic chemical reporter (MCR) for metabolic oligosaccharide engineering (MOE) [1]. It serves as a weakly alkyne-tagged precursor that, upon cellular uptake and deacetylation, is metabolically activated to the nucleotide sugar UDP-GalNAlk . This activated donor is then utilized by native glycosyltransferases to incorporate the bioorthogonal alkyne handle into cellular glycoproteins [1]. The incorporated alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing detection probes for subsequent visualization, enrichment, or proteomic analysis of glycosylated species [2].

Why Substituting Ac4GalNAlk with Ac4GalNAz or Other In-Class Probes Alters Experimental Outcomes


Generic substitution among metabolic chemical reporters (MCRs) is not feasible due to fundamental differences in their metabolic fates and resultant glycoprotein labeling profiles. Ac4GalNAlk, an alkyne-tagged MCR, is a relatively weak substrate for the native salvage pathway enzyme AGX1, but its efficiency is dramatically enhanced (>100-fold) by the engineered mut-AGX1 pyrophosphorylase, enabling tunable labeling [1]. In contrast, azide-tagged reporters like Ac4GalNAz do not exhibit this bottleneck, resulting in different labeling intensities and specificity profiles [2]. Direct comparisons show that Ac4GalNAlk labels a distinct subset of glycoproteins compared to Ac4GalNAz and Ac4GlcNAlk, indicating differential engagement of glycosyltransferases and highlighting the critical need for precise reagent selection based on experimental goals [2][3].

Ac4GalNAlk Differential Performance Evidence: A Quantitative Comparator Analysis


Ac4GalNAlk Labeling Efficiency is Boosted >100-Fold by mut-AGX1 Co-Expression Compared to Native AGX1

Ac4GalNAlk is a weak substrate for the native human UDP-GlcNAc/UDP-GalNAc pyrophosphorylase (AGX1), but co-expression of an engineered mut-AGX1 enhances bioorthogonal cell surface labeling by up to two orders of magnitude (≥100-fold increase) [1]. In contrast, labeling by the control MCR Ac4ManNAlk remains unchanged under identical conditions, confirming the specific bottleneck for GalNAc-derived reporters [2].

Metabolic Oligosaccharide Engineering Bioorthogonal Chemistry Glycoproteomics

Ac4GalNAlk Labels a Distinct Glycoprotein Subset Compared to Ac4GalNAz and Ac4GlcNAlk

Head-to-head comparisons in mut-AGX1-transfected K-562 cells reveal that 10 μM Ac4GalNAlk yields a unique in-gel fluorescence labeling pattern that is non-overlapping with those from 3 μM Ac4GalNAz and 50 μM Ac4GlcNAlk [1]. This indicates that each reporter engages distinct subsets of glycosyltransferases and salvage pathway enzymes, leading to differential incorporation into glycoproteins [2].

Glycoprotein Profiling MCR Specificity Bioorthogonal Probes

Ac4GalNAlk Enables CuAAC-Based Glycoprotein Detection at 200 μM with Ac4GalNAz as Negative Control

In a standard metabolic labeling protocol, neonatal rat ventricular myocytes (NRVMs) were incubated with 200 μM Ac4GalNAlk for 24h, followed by CuAAC with biotin-azide and streptavidin enrichment, successfully identifying glycosylated MEK1/2, Erk1/2, Creb, and Gata4 [1]. Parallel treatment with 200 μM Ac4GalNAz served as a negative control and yielded no detectable labeling, confirming that Ac4GalNAlk is the productive alkyne donor in this system [1].

CuAAC Glycoprotein Enrichment O-GlcNAcylation

Ac4GalNAlk Requires 3.3-Fold Lower Concentration than Ac4GlcNAlk for Comparable Labeling Intensity

Comparative dose-response analysis in mut-AGX1-transfected K-562 cells shows that 10 μM Ac4GalNAlk yields cell surface labeling intensity comparable to that achieved with 50 μM Ac4GlcNAlk [1]. This indicates a 5-fold lower effective concentration for Ac4GalNAlk relative to its glucose-derived counterpart in this engineered system.

Dose Optimization MOE Efficiency Cell Surface Labeling

Ac4GalNAlk Optimal Use Cases: Where Its Differential Performance Drives Experimental Success


Tunable Glycoprotein Labeling in mut-AGX1-Engineered Cell Lines

Leverage the >100-fold enhancement of Ac4GalNAlk labeling in cells co-expressing mut-AGX1 to specifically amplify GalNAc-derived glycoprotein signals, enabling detection of low-abundance species and providing an orthogonal activation mechanism not available with azide reporters [1].

Differential Glycoprotein Subset Profiling Against Ac4GalNAz and Ac4GlcNAlk

Employ Ac4GalNAlk in parallel with Ac4GalNAz and Ac4GlcNAlk to map distinct glycoprotein subpopulations labeled by each reporter, as their non-overlapping profiles in mut-AGX1 K-562 cells allow dissection of differential glycosyltransferase engagement [2].

CuAAC-Based Enrichment and Identification of O-GlcNAcylated Proteins

Utilize a validated 200 μM Ac4GalNAlk / 24h labeling protocol with Ac4GalNAz as negative control to perform CuAAC, streptavidin enrichment, and immunoblotting for identification of O-GlcNAcylated MAPK pathway proteins (MEK1/2, Erk1/2, Creb, Gata4) [3].

Low-Concentration GalNAc-Derived Glycan Tracking

Achieve effective cell surface labeling at 5-fold lower concentrations (10 μM) compared to Ac4GlcNAlk (50 μM) in mut-AGX1 systems, reducing reagent costs and minimizing potential off-target metabolic interference [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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